

3-Chloro-5-fluoropyridine basic properties

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Compound of Interest

Compound Name: 3-Chloro-5-fluoropyridine

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An In-Depth Technical Guide to **3-Chloro-5-fluoropyridine**: Core Properties and Applications

Introduction

3-Chloro-5-fluoropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two distinct halogen atoms on the pyridine ring, make it a versatile intermediate for introducing the 3-halopyridyl-5-fluoro motif into more complex molecular architectures. This guide provides a detailed overview of its fundamental properties, reactivity, synthesis, and safe handling protocols, tailored for researchers and professionals in the fields of medicinal chemistry, agrochemical science, and materials development.

Physicochemical and Structural Properties

3-Chloro-5-fluoropyridine is typically a white to off-white solid at room temperature.^[1] The strategic placement of an electronegative fluorine atom and a larger chlorine atom on the pyridine core imparts specific reactivity and physical characteristics.

Table 1: Core Physicochemical Properties of **3-Chloro-5-fluoropyridine**

Property	Value	Source(s)
CAS Number	514797-99-0	[1][2]
Molecular Formula	C ₅ H ₃ ClFN	[1][2]
Molecular Weight	131.54 g/mol	[1][2]
Appearance	White to light yellow crystalline powder or solid	[1][3]
Melting Point	26-30 °C	[1]
Flash Point	41 °C (105.8 °F) - closed cup	[1]
Storage Temperature	2-8°C	[1]

Structural Identifiers:

- IUPAC Name: **3-chloro-5-fluoropyridine**[2]
- SMILES: Fc1cncc(Cl)c1[1]
- InChI Key: LTILYPOSFJLPSK-UHFFFAOYSA-N[1][2]

Spectroscopic Profile

The structural characterization of **3-Chloro-5-fluoropyridine** relies on standard spectroscopic techniques. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electronegativity of the nitrogen atom and the halogen substituents will deshield these protons, shifting them downfield.
 - The proton at C2 (between N and Cl) will likely appear as a doublet.

- The proton at C4 (between Cl and F) will likely appear as a doublet of doublets due to coupling with both the C2 and C6 protons.
- The proton at C6 (adjacent to N) will likely appear as a small doublet.
- ^{13}C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to chlorine (C3) and fluorine (C5) will show characteristic shifts, and the C-F coupling will be observable for C5 and adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

- Aromatic C-H stretching: Typically observed above 3000 cm^{-1} .
- C=C and C=N ring stretching: A series of sharp peaks in the $1400\text{-}1600\text{ cm}^{-1}$ region, characteristic of the pyridine ring.
- C-F stretching: A strong absorption band in the $1000\text{-}1100\text{ cm}^{-1}$ region.
- C-Cl stretching: A band in the $600\text{-}800\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In mass spectrometry, **3-Chloro-5-fluoropyridine** will exhibit a distinct molecular ion peak (M^+). A key diagnostic feature is the isotopic pattern caused by the presence of chlorine. The spectrum will show two peaks for the molecular ion:

- M^+ peak: Corresponding to the molecule with the ^{35}Cl isotope.
- $[\text{M}+2]^+$ peak: Corresponding to the molecule with the ^{37}Cl isotope, with an intensity approximately one-third that of the M^+ peak.

Chemical Reactivity and Synthetic Utility

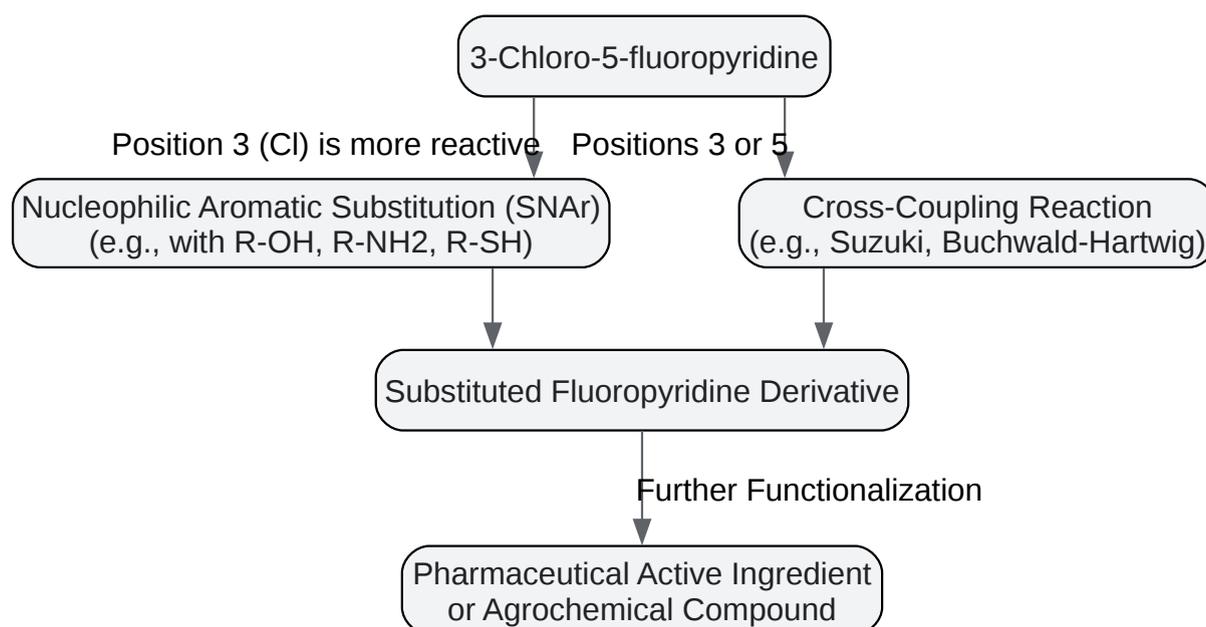
The reactivity of **3-Chloro-5-fluoropyridine** is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the chloro and

fluoro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), while electrophilic substitution is generally difficult.

The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. It is particularly valuable in medicinal chemistry for constructing compounds that target specific biological pathways, including the development of anti-cancer drugs.[3] In materials science, it can be a precursor for specialty functional materials, such as those with unique optoelectronic properties.[3]

Conceptual Synthetic Workflow

The primary use of **3-Chloro-5-fluoropyridine** is as an electrophilic partner in cross-coupling reactions or as a substrate for S_NAr, enabling the introduction of new functional groups at the 3- or 5-positions.



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Caption: General synthetic pathways utilizing **3-Chloro-5-fluoropyridine**.

Synthesis and Purification Protocol

While various synthetic routes exist, a common strategy to produce fluoropyridines involves a halogen exchange (HALEX) reaction on a corresponding chloropyridine precursor. The following is a representative protocol adapted from a similar synthesis.[4]

Objective: To synthesize a fluoropyridine via nucleophilic aromatic substitution.

Materials:

- Dichloropyridine precursor (e.g., 2,3-Dichloropyridine as a model)
- Cesium Fluoride (CsF) or another fluoride salt
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate (EtOAc)
- Water (deionized)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for elution)

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dichloropyridine starting material (1.0 eq) in anhydrous DMSO.
- **Reagent Addition:** Add Cesium Fluoride (CsF, 2.0 eq) to the solution at room temperature. The use of a highly soluble fluoride source like CsF is crucial for driving the reaction.
- **Reaction Conditions:** Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and quench by pouring it into ice water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure fluoropyridine product.^[4]

Safety, Handling, and Storage

3-Chloro-5-fluoropyridine is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable solid and is harmful if swallowed, causing skin irritation and serious eye damage.^{[2][5]}

Table 2: GHS Hazard Classifications

Hazard Class	Code	Description	Source(s)
Flammable Solids	H228	Flammable solid	^{[2][5]}
Acute Toxicity, Oral	H302	Harmful if swallowed	^{[2][5]}
Skin Corrosion/Irritation	H315	Causes skin irritation	^{[2][5]}
Serious Eye Damage/Irritation	H318	Causes serious eye damage	^{[2][5]}
Specific Target Organ Toxicity	H335	May cause respiratory irritation	^{[1][5]}

Handling Recommendations:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7]
- Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[6] The material is a flammable solid. Ground/bond container and receiving equipment to prevent static discharge.[7]
- General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[7]

Storage Guidelines:

- Store in a cool, dry, and well-ventilated area.[1]
- Keep the container tightly sealed to prevent moisture contact.
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
- Recommended storage is in a refrigerator at 2-8°C.[1]

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